molecular formula C13H17N3O3 B13341235 Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B13341235
M. Wt: 263.29 g/mol
InChI Key: DECZETBPCKKWAY-UHFFFAOYSA-N
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Description

Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-b]pyridazine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can form the imidazo[1,2-b]pyridazine core.

    Introduction of the Methyl and Methoxypropan-2-yl Groups: These groups can be introduced through alkylation reactions. Methylation can be achieved using methyl iodide (MeI) in the presence of a base, while the methoxypropan-2-yl group can be introduced using a suitable alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.

    Imidazo[1,2-b]pyridazine Derivatives: Other compounds with similar core structures but different substituents.

Uniqueness

Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxypropan-2-yl group and the methyl ester can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-8-7-16-11(15-8)10(13(2,3)19-5)9(6-14-16)12(17)18-4/h6-7H,1-5H3

InChI Key

DECZETBPCKKWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)(C)OC

Origin of Product

United States

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